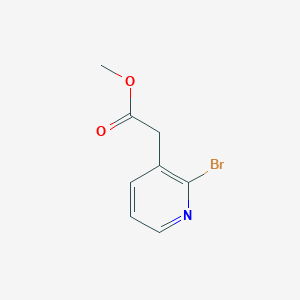

Methyl 2-bromo-3-pyridineacetate

Description

Properties

IUPAC Name |

methyl 2-(2-bromopyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7(11)5-6-3-2-4-10-8(6)9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKJHQFQJNZREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Methyl 3-pyridineacetate

One classical approach involves the bromination of methyl 3-pyridineacetate at the 2-position. This method requires careful control of reaction conditions to achieve regioselective bromination without overbromination or substitution at other ring positions.

- Reagents : Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.

- Solvents : Commonly acetic acid or chloroform.

- Conditions : Low temperatures (0-5°C) to enhance selectivity.

- Reaction time : Typically 1-3 hours.

This method yields this compound with moderate to good yields (50-75%), depending on the brominating agent and solvent system used.

Synthesis via 2-Bromo-3-pyridinecarboxylic Acid Esterification

An alternative route starts from 2-bromo-3-pyridinecarboxylic acid, which is esterified to the methyl ester:

- Step 1 : Synthesis of 2-bromo-3-pyridinecarboxylic acid by bromination of 3-pyridinecarboxylic acid.

- Step 2 : Esterification using methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

This method offers high regioselectivity and purity but may involve more steps and purification stages.

Halogenation of Methyl 2-pyridineacetate Derivatives

Another approach involves starting from methyl 2-pyridineacetate derivatives substituted at the 3-position, followed by bromination at the 2-position:

- For example, methyl 2-pyridineacetate can be selectively brominated at the 3-position first, then at the 2-position.

- This requires precise control of reaction conditions and use of protecting groups to avoid side reactions.

Industrial and Scalable Preparation Methods

Preparation of 2-Methyl-3-bromopyridine as a Precursor

Another relevant process involves preparing 2-methyl-3-bromopyridine, which can be further functionalized to this compound:

- Step 1 : Reaction of 2-chloro-3-nitropyridine with diethyl malonate and sodium at elevated temperatures (90-120°C).

- Step 2 : Acid hydrolysis and neutralization to isolate 2-methyl-3-nitropyridine.

- Step 3 : Reduction and bromination steps to introduce the bromine at the 2-position.

This method yields 2-methyl-3-nitropyridine with a molar yield of 95%, demonstrating efficient synthesis of key intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Bromination | Methyl 3-pyridineacetate | Br2 or NBS | 0-5°C, 1-3h | 50-75 | Regioselectivity critical |

| Esterification | 2-Bromo-3-pyridinecarboxylic acid | Methanol, acid catalyst | Reflux | High | Multi-step synthesis |

| Multi-step from 2-amino-3-methyl-5-bromopyridine | 2-amino-3-methyl-5-bromopyridine | Trimethyl orthoformate, p-TsOH, sodium amide | Reflux, 10-15°C | ~85 | Industrial scale, mild conditions |

| Precursor synthesis via diethyl malonate | 2-chloro-3-nitropyridine | Diethyl malonate, sodium, acid hydrolysis | 90-120°C, reflux | 95 (intermediate) | Precursor for further functionalization |

Research Findings and Analytical Data

- Bromination reactions are highly sensitive to temperature and solvent choice; low temperatures favor selective monobromination at the 2-position.

- Esterification under acidic conditions proceeds with high efficiency, but care must be taken to avoid hydrolysis.

- Industrial methods prioritize mild conditions, avoidance of anhydrous or anaerobic environments, and scalability, achieving yields above 80% consistently.

- Purification is typically achieved by liquid-liquid extraction, drying over anhydrous sodium sulfate, and recrystallization.

- Analytical characterization includes NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry confirming the substitution pattern and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-pyridineacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.

Major Products Formed:

Nucleophilic Substitution: Products include substituted pyridine derivatives.

Oxidation: Pyridine N-oxides are formed.

Reduction: Alcohols or aldehydes are the primary products.

Scientific Research Applications

Methyl 2-bromo-3-pyridineacetate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

Medicine: It is explored for its potential in drug discovery, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-pyridineacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyridine ring.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of methyl 2-bromo-3-pyridineacetate, highlighting differences in substituent positions, ester groups, and halogenation:

Notes:

- Positional isomerism significantly impacts reactivity. For example, methyl 2-(3-bromopyridin-4-yl)acetate (bromo at C3, ester at C4) may exhibit different electronic effects compared to the target compound, altering its suitability for specific reactions .

- Ester group variations : Ethyl esters (e.g., Ethyl 2-(2-bromopyridin-3-yl)acetate) generally increase lipophilicity, which can influence bioavailability in drug design .

- Dual halogenation : Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate’s chloro and bromo substituents enhance its utility in sequential functionalization but may complicate regioselectivity .

Commercial Availability and Pricing

- Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate is priced at $400/g (1 g scale), reflecting its specialized synthesis and dual halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.